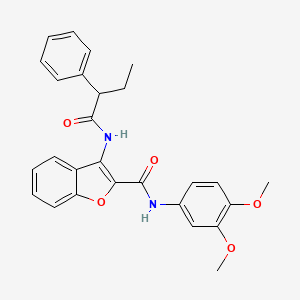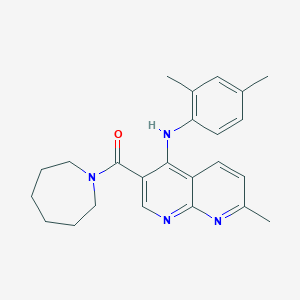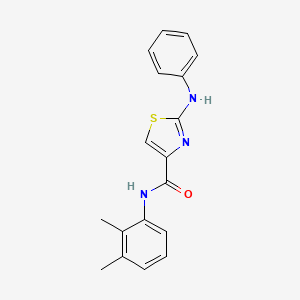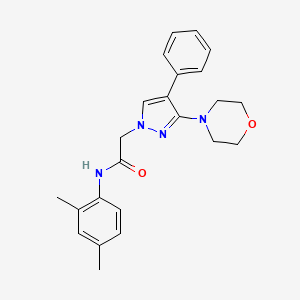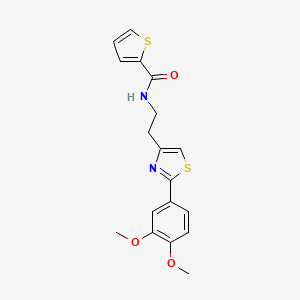
(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone, also known as FPL 64176, is a small molecule compound that has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Antibacterial Activity
The field of medicinal chemistry has embraced furan derivatives due to their remarkable therapeutic efficacy. Furan-containing compounds exhibit a wide range of biological and pharmacological characteristics, making them valuable in various disease areas. Specifically, let’s focus on the antibacterial activity of this compound:
Antibacterial Mechanism:Anti-Tubercular Activity
Considering the global impact of tuberculosis, investigating anti-tubercular agents is crucial. Here’s how “(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone” fits in:
Design and Synthesis:- These compounds were evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Other Potential Applications
Beyond antibacterial and anti-tubercular effects, furan derivatives have shown promise in various areas:
Anticancer Activity:- Pyrazole-containing furan derivatives have demonstrated anti-inflammatory and antioxidant activities .
- Furan derivatives have been investigated for their anti-ulcer, diuretic, muscle relaxant, and anti-protozoal effects .
Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives Seeking potent anti-tubercular agents: design and synthesis of substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazole-1-yl)(phenyl)methanone derivatives
properties
IUPAC Name |
[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-17(15-4-2-12-24-15)21-9-7-20(8-10-21)16-6-5-13(18-19-16)14-3-1-11-23-14/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHHXCAJSNCRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-amino-2-({[4-(4-chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate](/img/structure/B2760679.png)
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2760680.png)
![4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2760684.png)

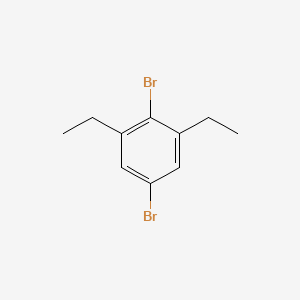
![1-[4-(2-Phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2760689.png)
![N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2760691.png)
![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2760693.png)
